9H-fluoren-9-yl 4-chlorobutanoate

Catalog No.
S13650744
CAS No.
79817-31-5
M.F
C17H15ClO2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-fluoren-9-yl 4-chlorobutanoate

CAS Number

79817-31-5

Product Name

9H-fluoren-9-yl 4-chlorobutanoate

IUPAC Name

9H-fluoren-9-yl 4-chlorobutanoate

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H15ClO2/c18-11-5-10-16(19)20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2

InChI Key

NLDGSURTQMZMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)CCCCl

9H-fluoren-9-yl 4-chlorobutanoate is an organic compound characterized by its unique structure, which combines a fluorenyl group with a 4-chlorobutanoate moiety. The molecular formula for this compound is C15H15ClO2C_{15}H_{15}ClO_2, and it has a molecular weight of approximately 276.73 g/mol. The presence of the fluorenyl group, known for its aromatic properties, contributes to the compound's stability and reactivity in various chemical environments.

Typical of ester compounds. These include:

  • Esterification: Reacting with alcohols to form different esters.
  • Nucleophilic Substitution: The chlorine atom in the 4-chlorobutanoate part can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back to the corresponding alcohol and carboxylic acid.

Initial studies indicate that compounds related to 9H-fluoren-9-yl 4-chlorobutanoate may exhibit biological activities, particularly in the realm of medicinal chemistry. While specific data on this compound's biological activity is limited, related fluorenyl derivatives have shown potential as inhibitors in various biochemical pathways. For example, some fluorenol derivatives are known to act as dopamine transporter inhibitors, suggesting that similar compounds might possess neuropharmacological properties .

The synthesis of 9H-fluoren-9-yl 4-chlorobutanoate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-chlorobutyric acid under acidic conditions. The general synthetic route can be summarized as follows:

  • Preparation of Fluorenyl Alcohol: Start with 9H-fluorene and convert it to 9H-fluoren-9-ylmethanol via reduction.
  • Esterification: React the alcohol with 4-chlorobutyric acid in the presence of a dehydrating agent such as sulfuric acid or by using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate ester formation.

This method ensures high yields and purity of the final product.

9H-fluoren-9-yl 4-chlorobutanoate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting neurological disorders.
  • Material Science: Fluorenyl derivatives are often used in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules in organic chemistry.

Research into the interaction of 9H-fluoren-9-yl 4-chlorobutanoate with biological systems is still emerging. Studies on similar fluorenyl compounds suggest that they may interact with various receptors or enzymes, potentially influencing neurotransmitter systems or exhibiting anti-inflammatory properties. Further research is needed to elucidate these interactions specifically for this compound.

Several compounds share structural similarities with 9H-fluoren-9-yl 4-chlorobutanoate. Here are a few notable examples:

Compound NameCAS NumberKey Features
9-Fluorenol1689-64-1A major metabolite; dopamine transporter inhibitor
Methyl 4-chlorobutanoate3153-37-5Simple ester; used in organic synthesis
(S)-2-(9H-Fluoren-9-ylmethoxy)butanoic acid954147-35-4Potential pharmaceutical applications
3,6-Dibromo-9H-fluoren-9-one216312-73-1Exhibits different reactivity due to bromine substituents

Uniqueness of 9H-fluoren-9-yl 4-chlorobutanoate

The uniqueness of 9H-fluoren-9-yl 4-chlorobutanoate lies in its combination of the fluorenyl moiety with a chlorinated butanoic acid derivative. This specific structure may confer distinct chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further research in drug development and material science applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

286.0760574 g/mol

Monoisotopic Mass

286.0760574 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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